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molecular formula C6H8BrF2NO B8752747 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

Cat. No. B8752747
M. Wt: 228.03 g/mol
InChI Key: REUXQDXFOXFINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353070B2

Procedure details

Pyrrolidine (7.7 g, 108 mmol) was added to ethyl bromodifluoroacetate (20.2 g, 100 mmol) at 30° C. The mixture was stirred for 60 min; then all volatiles were removed under reduced pressure and the residue (24.0 g, >90% purity by NMR) was used in subsequent steps without further purification.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][C:7]([F:14])([F:13])[C:8](OCC)=[O:9]>>[Br:6][C:7]([F:14])([F:13])[C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then all volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue (24.0 g, >90% purity by NMR) was used in subsequent steps without further purification

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
BrC(C(=O)N1CCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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